molecular formula C23H30N2O4S B281043 5-tert-butyl-2,3-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide

5-tert-butyl-2,3-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide

Numéro de catalogue: B281043
Poids moléculaire: 430.6 g/mol
Clé InChI: LRCMZXKHTAFOQG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-tert-butyl-2,3-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B-cells, making it an attractive target for the treatment of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various B-cell malignancies.

Mécanisme D'action

BTK is a key signaling molecule in the B-cell receptor (BCR) pathway, which is essential for the survival and proliferation of B-cells. 5-tert-butyl-2,3-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide binds to the active site of BTK, preventing its activation and downstream signaling. This results in the inhibition of B-cell proliferation and survival, leading to tumor cell death.
Biochemical and Physiological Effects
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses. In addition to its anti-tumor effects, this compound has also been shown to have immunomodulatory effects, including the inhibition of inflammatory cytokine production.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 5-tert-butyl-2,3-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide is its specificity for BTK, which reduces the likelihood of off-target effects. It is also effective in overcoming resistance to other BTK inhibitors, making it a promising therapeutic option for patients who have failed other treatments. However, like all experimental drugs, this compound has limitations. It is still in the early stages of clinical development, and its long-term safety and efficacy have yet to be established. Additionally, the cost of producing this compound may limit its availability for research purposes.

Orientations Futures

There are several potential future directions for the development of 5-tert-butyl-2,3-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide. One possibility is the exploration of its use in combination with other therapies, such as chemotherapy or immunotherapy. Another potential application is the use of this compound in the treatment of autoimmune diseases, where BTK plays a role in the pathogenesis. Finally, further research is needed to identify biomarkers that can predict response to this compound, which could help to identify patients who are most likely to benefit from the treatment.

Méthodes De Synthèse

The synthesis of 5-tert-butyl-2,3-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide involves several steps, starting with the reaction of 4-nitrophenylsulfonamide with 4-(4-morpholinyl)benzaldehyde to form an intermediate compound. This is then reacted with tert-butyl 2,3-dimethylacrylate to form the desired product. The synthesis is relatively straightforward and can be performed on a large scale.

Applications De Recherche Scientifique

5-tert-butyl-2,3-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, this compound has shown potent anti-tumor activity, both as a single agent and in combination with other therapies. This compound has also been shown to be effective in overcoming resistance to other BTK inhibitors, such as ibrutinib.

Propriétés

Formule moléculaire

C23H30N2O4S

Poids moléculaire

430.6 g/mol

Nom IUPAC

5-tert-butyl-2,3-dimethyl-N-[4-(morpholine-4-carbonyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C23H30N2O4S/c1-16-14-19(23(3,4)5)15-21(17(16)2)30(27,28)24-20-8-6-18(7-9-20)22(26)25-10-12-29-13-11-25/h6-9,14-15,24H,10-13H2,1-5H3

Clé InChI

LRCMZXKHTAFOQG-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC(=C1)C(C)(C)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3)C

SMILES canonique

CC1=CC(=CC(=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3)C(C)(C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.